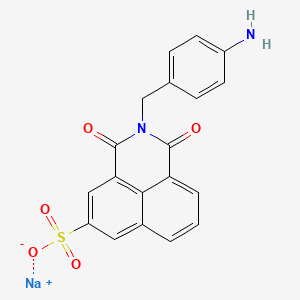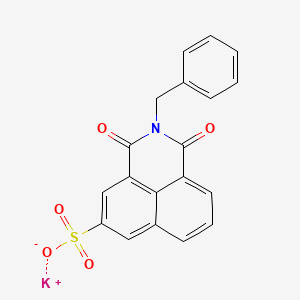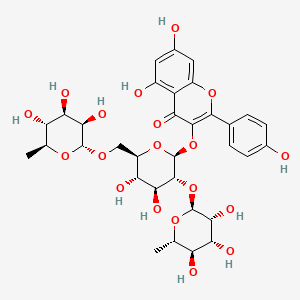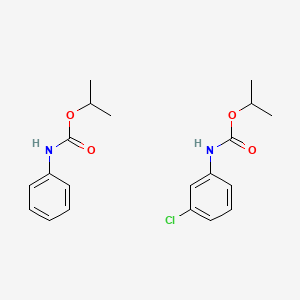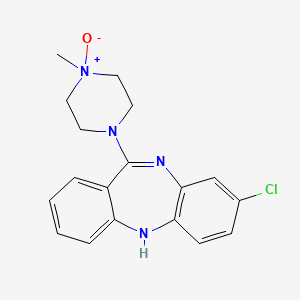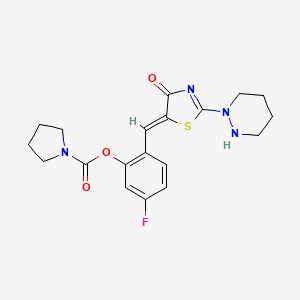![molecular formula C12H17Cl2N3O2 B606788 3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride CAS No. 879089-64-2](/img/structure/B606788.png)
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP 93129 dihydrochloride: is a potent and selective serotonin 5-HT 1B receptor agonist. It exhibits approximately 150 times and 200 times selectivity over the closely related 5-HT 1D and 5-HT 1A receptors, respectively . This compound is primarily used in the study of 5-HT 1B receptors in the brain, particularly their role in modulating the release of other neurotransmitters .
Mechanism of Action
Target of Action
CP 93129 Dihydrochloride is a potent and highly selective agonist of the serotonin 5-HT 1B receptor . The serotonin 5-HT 1B receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .
Mode of Action
CP 93129 Dihydrochloride interacts with the serotonin 5-HT 1B receptor with high affinity . It has approximately 150x and 200x selectivity over the closely related 5-HT 1D and 5-HT 1A receptors . This interaction triggers a series of biochemical reactions that lead to the modulation of neurotransmission .
Biochemical Pathways
The activation of the serotonin 5-HT 1B receptor by CP 93129 Dihydrochloride can modulate the release of other neurotransmitters . This can affect various biochemical pathways, particularly those involved in mood regulation, appetite, and circadian rhythms .
Pharmacokinetics
Its solubility in water and dmso suggests that it may have good bioavailability
Result of Action
The activation of the serotonin 5-HT 1B receptor by CP 93129 Dihydrochloride can lead to a reduction in food intake and a decrease in body weight in rats . This suggests that it may have potential applications in the management of conditions such as obesity.
Biochemical Analysis
Biochemical Properties
CP 93129 Dihydrochloride plays a significant role in biochemical reactions by acting as a selective agonist for the serotonin 5-HT1B receptor. This receptor is a G protein-coupled receptor that modulates the release of neurotransmitters such as serotonin and dopamine. CP 93129 Dihydrochloride binds to the 5-HT1B receptor with high affinity, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels . This interaction results in the modulation of neurotransmitter release and various downstream signaling pathways.
Cellular Effects
CP 93129 Dihydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by acting on the 5-HT1B receptor, which is involved in the regulation of serotonin and dopamine levels . This compound has been shown to reduce food intake and body weight in animal models by influencing feeding behavior through its action on the central nervous system . Additionally, CP 93129 Dihydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by modulating cyclic AMP levels and other downstream effectors.
Molecular Mechanism
The molecular mechanism of CP 93129 Dihydrochloride involves its binding to the serotonin 5-HT1B receptor, a G protein-coupled receptor. Upon binding, CP 93129 Dihydrochloride activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels . This reduction in cyclic AMP levels results in the modulation of various downstream signaling pathways, including those involved in neurotransmitter release and gene expression. CP 93129 Dihydrochloride also influences the activity of other biomolecules, such as GABA, by modulating their release through its action on the 5-HT1B receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CP 93129 Dihydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature . Its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that CP 93129 Dihydrochloride can lead to sustained changes in neurotransmitter release and feeding behavior in animal models . Additionally, the stability and degradation of CP 93129 Dihydrochloride can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of CP 93129 Dihydrochloride vary with different dosages in animal models. At low doses, CP 93129 Dihydrochloride has been shown to reduce food intake and body weight by modulating feeding behavior through its action on the central nervous system . At higher doses, the compound can lead to adverse effects, such as increased aggression and changes in locomotor activity . These dosage-dependent effects highlight the importance of carefully controlling the dosage of CP 93129 Dihydrochloride in experimental studies to avoid potential toxic or adverse effects.
Metabolic Pathways
CP 93129 Dihydrochloride is involved in several metabolic pathways, primarily through its action on the serotonin 5-HT1B receptor. This receptor is linked to the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels and the modulation of various downstream signaling pathways . CP 93129 Dihydrochloride also influences the activity of enzymes and cofactors involved in neurotransmitter release and metabolism, such as GABA . These interactions can affect metabolic flux and metabolite levels in neuronal cells.
Transport and Distribution
The transport and distribution of CP 93129 Dihydrochloride within cells and tissues are influenced by its interaction with specific transporters and binding proteins. CP 93129 Dihydrochloride is known to be transported across cell membranes and distributed within the central nervous system, where it exerts its effects on the serotonin 5-HT1B receptor . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
CP 93129 Dihydrochloride is primarily localized in the central nervous system, where it interacts with the serotonin 5-HT1B receptor on neuronal cell membranes . This subcellular localization is crucial for its activity, as it allows CP 93129 Dihydrochloride to modulate neurotransmitter release and other cellular processes. The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific compartments or organelles within neuronal cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of CP 93129 dihydrochloride involves the reaction of 1,2,3,6-tetrahydropyridine with pyrrolo[3,2-b]pyridin-5-one under specific conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the product .
Industrial Production Methods: : Industrial production of CP 93129 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: : CP 93129 dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : CP 93129 dihydrochloride is used as a research tool to study the properties and behavior of serotonin receptors. It helps in understanding the binding affinity and selectivity of various receptor subtypes.
Biology: : In biological research, CP 93129 dihydrochloride is used to investigate the role of serotonin receptors in regulating neurotransmitter release. It is particularly useful in studying the effects of serotonin on dopamine and gamma-aminobutyric acid (GABA) release in the brain.
Medicine: : CP 93129 dihydrochloride has potential therapeutic applications in treating neurological disorders. It is being studied for its effects on conditions like depression, anxiety, and Parkinson’s disease.
Industry: : In the pharmaceutical industry, CP 93129 dihydrochloride is used in the development of new drugs targeting serotonin receptors. It serves as a reference compound for screening and optimizing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to CP 93129 dihydrochloride include other serotonin receptor agonists like CP 94,253 dihydrochloride and CP 93,129 .
Uniqueness: : CP 93129 dihydrochloride’s high selectivity for 5-HT 1B receptors sets it apart from other serotonin receptor agonists. This selectivity allows for more precise studies of 5-HT 1B receptor functions without significant interference from other receptor subtypes .
Properties
CAS No. |
879089-64-2 |
|---|---|
Molecular Formula |
C12H17Cl2N3O2 |
Molecular Weight |
306.19 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C12H13N3O.2ClH.H2O/c16-11-2-1-10-12(15-11)9(7-14-10)8-3-5-13-6-4-8;;;/h1-3,7,13-14H,4-6H2,(H,15,16);2*1H;1H2 |
InChI Key |
UXDAADMPPAHNMY-UHFFFAOYSA-N |
SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.Cl.Cl |
Canonical SMILES |
C1CNCC=C1C2=CNC3=C2NC(=O)C=C3.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 93129 Dihydrochloride; CP 93129 DiHCl; CP 93129; CP93129; CP-93129. |
Origin of Product |
United States |
Q1: What was the rationale for investigating the role of the 5-HT1B receptor in equine blood vessels?
A: Previous research in cattle demonstrated that ergot alkaloids, mycotoxins produced by fungal endophytes in tall fescue, interact with serotonin receptors. These interactions lead to prolonged vasoconstriction, a hallmark of fescue toxicosis. Given the known vasoactive properties of ergot alkaloids in equine blood vessels [], researchers aimed to determine if similar serotonin receptor-mediated mechanisms were involved.
Q2: Did CP 93129 Dihydrochloride induce vasoconstriction in the tested equine blood vessels?
A: No, the study found that CP 93129 Dihydrochloride, a selective 5-HT1B receptor agonist, did not induce a contractile response in equine palmar arteries, veins, or uterine arteries []. This suggests that the 5-HT1B receptor might not play a significant role in the vasoconstriction of these specific equine blood vessels.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


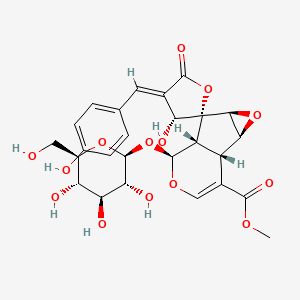
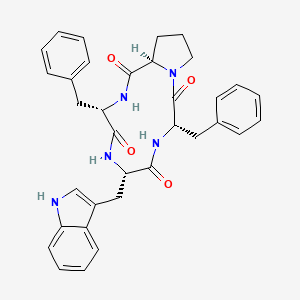

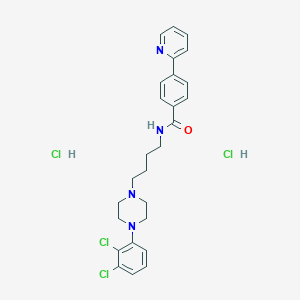
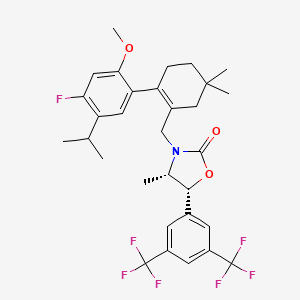
![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)
